N-(2,6-dimethylphenyl)pentanamide
Description
N-(2,6-Dimethylphenyl)pentanamide is an amide derivative featuring a pentanamide chain (CH₂CH₂CH₂CH₂CONH-) attached to a 2,6-dimethylphenyl group. The ortho-dimethyl substitution on the aromatic ring enhances steric hindrance, influencing its chemical reactivity and molecular interactions .
Properties
CAS No. |
33098-77-0 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)pentanamide |
InChI |
InChI=1S/C13H19NO/c1-4-5-9-12(15)14-13-10(2)7-6-8-11(13)3/h6-8H,4-5,9H2,1-3H3,(H,14,15) |
InChI Key |
NKAJIRABTPKGEC-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=CC=C1C)C |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC=C1C)C |
Other CAS No. |
33098-77-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues in Agrochemicals
N-(2,6-Dimethylphenyl) amides are a cornerstone of agrochemical design. Key comparisons include:
Key Findings :
- Steric and Electronic Effects : The 2,6-dimethylphenyl group in metalaxyl and benalaxyl confers resistance to enzymatic degradation, enhancing their persistence as fungicides . The pentanamide chain in the target compound may offer intermediate lipophilicity compared to shorter (acetamide) or bulkier (alanine-derived) acyl groups.
- Biological Activity: Agrochemical analogs demonstrate that electron-withdrawing substituents (e.g., methoxy in metalaxyl) improve antifungal activity, while aromatic moieties (e.g., phenyl in benalaxyl) broaden spectrum efficacy .
Pentanamide Derivatives in Pharmaceutical Research
Recent studies on pentanamide derivatives highlight structural modifications for drug design:
Key Findings :
- Sulfamoyl Linkers : The introduction of sulfamoyl groups (e.g., in CF2–CF4) enhances hydrogen-bonding capacity, improving target binding in enzyme inhibition studies .
- Heterocyclic Moieties : Isoxazole and pyridine rings (as in CF2 and CF4) contribute to π-π stacking interactions, critical for pharmacological activity. The simpler 2,6-dimethylphenyl group in the target compound lacks this feature, suggesting lower specificity in biological systems.
Physicochemical Properties and Reactivity
- Solubility: Analogous compounds like 4-amino-N-(2,6-dimethylphenyl)pentanamide hydrochloride exhibit improved water solubility due to protonated amine groups, whereas the parent amide is likely lipophilic .
- Synthetic Flexibility: The pentanamide chain allows for regioselective modifications, as seen in derivatives with dioxoisoindoline (e.g., CF2–CF4) or thioamide groups (e.g., N-[4-(aminocarbonothioyl)phenyl]pentanamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
